6-Bromoquinolin-3-ol

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

6-Bromoquinolin-3-ol (CAS 552330-94-6), also known as 6-bromo-3-hydroxyquinoline, is a heterocyclic aromatic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol. It is a derivative of quinoline, featuring a bromine atom at the 6-position and a hydroxyl group at the 3-position on the fused bicyclic ring system.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 552330-94-6
Cat. No. B1285044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinolin-3-ol
CAS552330-94-6
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)O
InChIInChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H
InChIKeyCURYXBCGKGDWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoquinolin-3-ol (CAS 552330-94-6) Baseline Overview: A 6-Bromo-Substituted Quinolin-3-ol Heterocyclic Building Block


6-Bromoquinolin-3-ol (CAS 552330-94-6), also known as 6-bromo-3-hydroxyquinoline, is a heterocyclic aromatic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol. It is a derivative of quinoline, featuring a bromine atom at the 6-position and a hydroxyl group at the 3-position on the fused bicyclic ring system. This substitution pattern places it within the broader class of halogenated quinolin-3-ols, which are primarily utilized as reactive intermediates and building blocks in medicinal chemistry, agrochemical synthesis, and materials science for the construction of more complex molecular architectures [1].

Why 6-Bromoquinolin-3-ol Cannot Be Interchanged with Other Halogenated Quinolin-3-ol Analogs


A blanket substitution approach for halogenated quinolin-3-ols fails because the position of the halogen and the nature of the halogen itself fundamentally dictate the compound's chemical reactivity, biological target engagement, and physicochemical properties. As demonstrated by the Suzuki-Miyaura coupling yields of various bromoquinoline regioisomers, reactivity can vary dramatically (e.g., from near-quantitative to moderate yields) depending on the bromine's attachment point [1]. Furthermore, in biological systems, simply replacing a 6-bromo substituent with a 6-chloro atom has been shown to reverse a compound's functional activity from antagonism to agonism [2], while shifting the bromine from the 6- to the 8-position can alter the susceptibility to drug resistance mutations in antiviral targets [3]. These findings collectively underscore that 6-bromoquinolin-3-ol's specific substitution pattern is not a trivial or interchangeable feature but a critical determinant of its performance in both synthetic and biological applications.

Quantitative Evidence Guide for Differentiating 6-Bromoquinolin-3-ol (CAS 552330-94-6)


Suzuki-Miyaura Cross-Coupling Reactivity: 6-Bromoquinoline as a Less Reactive Regioisomer Compared to 4-Bromoquinoline

In a systematic study mapping the reactivity of the quinoline ring, the Suzuki-Miyaura cross-coupling yields for all monobromoquinoline regioisomers were compared under identical conditions. Using PdCl2(dppf) as a catalyst, 6-bromoquinoline (a direct structural analogue lacking only the 3-hydroxyl group of the target compound) achieved a yield of 82%, while the most reactive regioisomer, 4-bromoquinoline, achieved a near-quantitative 96% yield. This 14-percentage-point deficit highlights the significantly lower reactivity at the 6-position, a key consideration for synthetic route planning involving this scaffold [1]. This is classified as a Class-level inference because the data is for 6-bromoquinoline, not the specific 3-hydroxy derivative, though the electron-withdrawing effect of the hydroxyl group is expected to further modulate this reactivity.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

HIV-1 Integrase Allosteric Inhibition: 6-Bromo vs. 8-Bromo Substitution on Antiviral Potency and Drug-Resistance Profile

A study on multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) directly compared the effects of bromination at the 6- or 8-position. Both substitutions conferred better antiviral properties compared to unsubstituted analogues. However, a critical divergence was observed when testing against an ALLINI-resistant IN A128T mutant virus: the 6-bromo analog suffered a significant loss of potency, while the 8-bromo analog retained full effectiveness [1]. Although the exact 6-bromoquinolin-3-ol scaffold was not the molecule tested, these findings provide a direct head-to-head comparison for the 6-bromo vs. 8-bromo pharmacophoric element within a quinoline-based ALLINI context.

Antiviral Research HIV-1 Integrase Drug Resistance

Functional Activity Switch at the NK-3 Receptor: Replacing 6-Bromo with 6-Chloro Converts Antagonism to Agonism

In a structure-activity relationship (SAR) study of 2-phenyl-4-quinolinecarboxamide antagonists for the human NK-3 receptor, a direct comparison was made between the 6-bromo (target analogue) and 6-chloro substituents. The 6-bromo derivative acted as an antagonist, reducing the receptor response by 60.7 ± 4.3%. In stark contrast, replacing the bromine with a chlorine atom unexpectedly reversed the functional activity, resulting in an agonistic effect with an 18.39 ± 2.5% increase in response [1]. This is a direct head-to-head comparison for the 6-Br versus 6-Cl substitution pattern on a quinoline core, demonstrating a profound halogen-dependent switch in pharmacological function.

Medicinal Chemistry GPCR Pharmacology Structure-Activity Relationship

Predicted Physicochemical Property Differentiation: pKa and Lipophilicity Comparison of 6-Bromoquinolin-3-ol with its 6-Chloro Analogue and Parent Scaffold

Using authoritative predicted data from the PubChem database, key physicochemical properties that influence solubility, permeability, and formulation can be compared across the bromo, chloro, and unsubstituted quinolin-3-ol analogues. The target compound, 6-bromoquinolin-3-ol, has a predicted pKa of 7.65 ± 0.40, making it significantly less acidic than 6-chloroquinolin-3-ol (predicted pKa ~7.40). This difference in ionizability at physiological pH can affect solubility and protein binding. Its predicted Log P (with the contribution of the more lipophilic bromine atom) is higher than that of the chloro analogue, which impacts membrane permeability and metabolic stability [1]. This is classified as Supporting evidence because the data are in silico predictions, not experimentally measured values.

Physicochemical Properties Drug Design ADME Prediction

Optimal Research and Industrial Application Scenarios for 6-Bromoquinolin-3-ol (CAS 552330-94-6)


Medicinal Chemistry SAR Campaigns Targeting the NK-3 Receptor or Other GPCRs Where 6-Br Antagonism is Desired

Based on the direct evidence that substituting 6-bromo for 6-chloro on a quinoline-4-carboxamide core causes a complete functional reversal from antagonism (-60.7% response) to agonism (+18.4% response), 6-bromoquinolin-3-ol is the unequivocal choice as a synthetic intermediate when the pharmacological goal is GPCR antagonism [1]. Using the 6-chloro variant would result in an agonist, rendering any campaign for an antagonist null. This scenario applies to academic and pharmaceutical teams working on novel neurokinin receptor modulators or other GPCR-targeting quinoline series.

Development of HIV-1 Integrase Allosteric Inhibitors with a Focus on Overcoming Drug Resistance Mutations

The direct head-to-head comparison of 6-bromo versus 8-bromo substitution in quinoline-based ALLINIs reveals a critical liability: the 6-bromo analogue is sensitive to the A128T resistance mutation, while the 8-bromo analogue is not [2]. Therefore, in a drug discovery project targeting HIV-1 integrase allostery, researchers would prioritize 8-bromoquinoline derivatives over 6-bromoquinoline derivatives to preempt resistance. This makes 6-bromoquinolin-3-ol a less suitable starting material for this specific application, and the evidence can guide its *deliberate exclusion* from procurement lists for ALLINI programs.

Synthetic Route Scoping for Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

When planning a convergent synthetic route requiring a final-stage cross-coupling at the quinoline C6 position, the class-level inference indicates that 6-bromoquinoline scaffolds generally perform less efficiently than 4-bromoquinoline scaffolds (82% vs. 96% yield under identical conditions) [3]. A project team must therefore anticipate a lower yield and longer reaction time if the target structure necessitates the 6-substitution pattern inherent to 6-bromoquinolin-3-ol. This evidence supports a strategic decision to perform the C–C bond-forming step earlier in the synthesis or to allocate a larger budget for the brominated building block to account for material loss during this lower-yielding transformation.

Early-Stage Drug Discovery Hit-to-Lead Optimization Based on Physicochemical Property Tuning

The supporting evidence on predicted physicochemical properties indicates that 6-bromoquinolin-3-ol has a higher predicted pKa (7.65) and greater lipophilicity than its 6-chloro counterpart [4]. In a hit-to-lead program where adjusting logD and pKa is a central objective, procuring the bromo derivative can be a deliberate strategy to increase lipophilicity and reduce the fraction of the ionized species at physiological pH, thereby potentially improving passive membrane permeability. This scenario is most applicable to early-stage medicinal chemists using predictive tools to triage which halogenated quinoline building block to purchase for a library synthesis.

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